Cas no 946292-06-4 (4-(2-fluorobenzenesulfonyl)-2-phenylmorpholine)

4-(2-Fluorobenzenesulfonyl)-2-phenylmorpholine is a fluorinated sulfonyl-substituted morpholine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, including the 2-fluorobenzenesulfonyl moiety and phenyl-substituted morpholine core, make it a valuable intermediate for the synthesis of bioactive compounds. The fluorine atom enhances metabolic stability and binding affinity, while the sulfonyl group contributes to improved solubility and reactivity. This compound is particularly useful in the development of enzyme inhibitors or receptor modulators due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. Its well-defined structure ensures reproducibility in synthetic applications.
4-(2-fluorobenzenesulfonyl)-2-phenylmorpholine structure
946292-06-4 structure
Product Name:4-(2-fluorobenzenesulfonyl)-2-phenylmorpholine
CAS No:946292-06-4
MF:C16H16FNO3S
MW:321.366546630859
CID:6408597
PubChem ID:16895234
Update Time:2025-05-25

4-(2-fluorobenzenesulfonyl)-2-phenylmorpholine Chemical and Physical Properties

Names and Identifiers

    • 4-(2-fluorobenzenesulfonyl)-2-phenylmorpholine
    • 4-(2-fluorophenyl)sulfonyl-2-phenylmorpholine
    • 4-((2-fluorophenyl)sulfonyl)-2-phenylmorpholine
    • SR-01000920120
    • SR-01000920120-1
    • AKOS024491271
    • F5028-0010
    • 946292-06-4
    • Inchi: 1S/C16H16FNO3S/c17-14-8-4-5-9-16(14)22(19,20)18-10-11-21-15(12-18)13-6-2-1-3-7-13/h1-9,15H,10-12H2
    • InChI Key: GXGXMGZQHKZLKO-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1F)(N1CCOC(C2C=CC=CC=2)C1)(=O)=O

Computed Properties

  • Exact Mass: 321.08349271g/mol
  • Monoisotopic Mass: 321.08349271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 459
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 55Ų

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4-(2-fluorobenzenesulfonyl)-2-phenylmorpholine Related Literature

Additional information on 4-(2-fluorobenzenesulfonyl)-2-phenylmorpholine

Recent Advances in the Study of 4-(2-fluorobenzenesulfonyl)-2-phenylmorpholine (CAS: 946292-06-4)

4-(2-fluorobenzenesulfonyl)-2-phenylmorpholine (CAS: 946292-06-4) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have focused on its potential applications as a key intermediate or active pharmaceutical ingredient (API) in drug development. This research brief aims to summarize the latest findings regarding its synthesis, pharmacological properties, and therapeutic potential.

One of the most notable advancements in the study of 4-(2-fluorobenzenesulfonyl)-2-phenylmorpholine is its role in the development of novel kinase inhibitors. Kinases are critical targets in the treatment of various cancers and inflammatory diseases. Recent publications have highlighted the compound's ability to selectively inhibit specific kinase pathways, thereby offering a promising avenue for targeted therapy. For instance, a 2023 study demonstrated its efficacy in suppressing tumor growth in preclinical models of breast cancer.

In addition to its kinase inhibitory properties, researchers have explored the compound's potential in modulating neurotransmitter systems. Preliminary data suggest that 4-(2-fluorobenzenesulfonyl)-2-phenylmorpholine may interact with serotonin and dopamine receptors, making it a candidate for further investigation in neuropsychiatric disorders. However, these findings are still in the early stages, and more extensive in vivo studies are required to validate these effects.

The synthesis of 4-(2-fluorobenzenesulfonyl)-2-phenylmorpholine has also seen improvements in recent years. New methodologies have been developed to enhance yield and purity, which are critical for scaling up production for clinical trials. A 2022 paper detailed a novel catalytic process that reduces the number of steps required for synthesis while maintaining high enantiomeric purity, a significant advancement for industrial applications.

Despite these promising developments, challenges remain. The compound's pharmacokinetic profile, including its bioavailability and metabolic stability, requires further optimization. Recent studies have identified specific metabolites that may contribute to off-target effects, necessitating structural modifications to improve its safety profile. Collaborative efforts between academic and industrial researchers are underway to address these issues.

In conclusion, 4-(2-fluorobenzenesulfonyl)-2-phenylmorpholine (CAS: 946292-06-4) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications in kinase inhibition and neurotransmitter modulation highlight its potential across multiple therapeutic areas. Continued research and development efforts are essential to fully realize its clinical potential and overcome existing challenges.

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